molecular formula C21H24N4O3S B2879886 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476431-65-9

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2879886
CAS RN: 476431-65-9
M. Wt: 412.51
InChI Key: SNZNLJIYQUMOIH-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Methoxy-N-(4-methoxyphenyl)benzylamine . This is a rare and unique chemical provided to early discovery researchers .

Scientific Research Applications

Antimicrobial Activities

The synthesis and evaluation of various 1,2,4-triazole derivatives, including compounds related to the structure , have been explored for their antimicrobial activities. These compounds demonstrate moderate to good efficacy against several microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Photophysical Properties

Research into the photodecomposition of related compounds has led to the identification of benzazirine intermediates and their rearrangements to ketenimines, highlighting interesting photophysical properties that could be useful in materials science and photodynamic therapy (Inui et al., 2013).

Heterocyclic Chemistry

The reaction of benzoyl isothiocyanates with related triazinones has yielded novel thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Coppo & Fawzi, 1997).

CCR5 Antagonist Synthesis

A practical synthesis method has been developed for a CCR5 antagonist, showcasing the compound's role in facilitating the synthesis of pharmacologically relevant molecules, potentially useful in treating diseases like HIV (Ikemoto et al., 2005).

properties

IUPAC Name

4-methoxy-N-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-4-13-29-21-24-23-19(25(21)16-7-11-18(28-3)12-8-16)14-22-20(26)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZNLJIYQUMOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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